molecular formula C11H15NO3 B8389624 Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate

Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate

Cat. No.: B8389624
M. Wt: 209.24 g/mol
InChI Key: KMALPPAZGHLSLT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and features both amino and hydroxy functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of 3-(3-amino-4-oxophenyl)propanoate.

    Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propanoate.

    Substitution: Formation of 3-(3-chloro-4-hydroxyphenyl)propanoate.

Scientific Research Applications

Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, which may result in different reactivity and biological activity.

    Ethyl 3-(3-amino-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which can affect its chemical properties and interactions.

    Ethyl 3-(3-nitro-4-hydroxyphenyl)propanoate: The nitro group can be reduced to an amino group, making it a precursor to this compound.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-(3-amino-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6,12H2,1H3

InChI Key

KMALPPAZGHLSLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)N

Origin of Product

United States

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